![molecular formula C11H13N3O3S B5598539 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

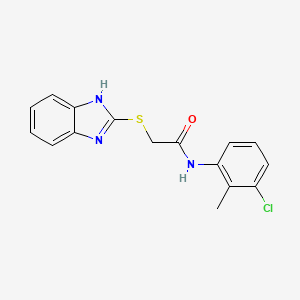

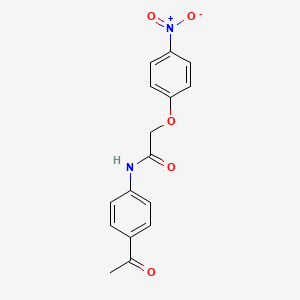

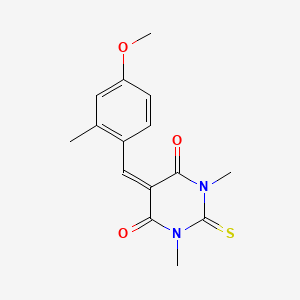

Synthesis of compounds closely related to N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide involves multi-step chemical processes. For instance, Pawar et al. (2017) discussed the synthesis of sulfonamide derivatives, which were confirmed using techniques like NMR and Mass spectra (Pawar et al., 2017). Similarly, Khazaei et al. (2015) used a one-pot multi-component reaction in water for synthesizing related compounds, emphasizing green chemistry principles (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category often involves complex ring systems and substituents. Hranjec et al. (2012) determined the crystal and molecular structure of similar compounds using NMR and X-ray diffraction, providing insights into their molecular conformation (Hranjec et al., 2012).

Chemical Reactions and Properties

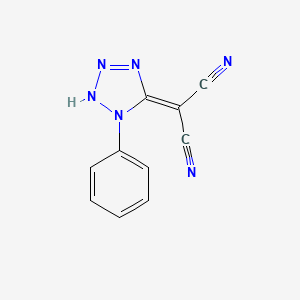

Chemical reactions involving these compounds are often complex and involve multiple steps. Sasaki et al. (1984) described reactions leading to the synthesis of fused s-triazoles, demonstrating the versatility of these compounds in chemical transformations (Sasaki et al., 1984).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and stability, are crucial for their practical applications. For instance, Gowda et al. (2007) discussed the crystal structure and packing of methanesulfonanilides, closely related to the compound , providing information about their physical characteristics (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, chemical stability, and interactions with other molecules, are vital for understanding the compound's potential applications. Yamamoto et al. (2009) explored the chemical properties of alpha-chloroaldoxime O-methanesulfonates, shedding light on the behavior of similar compounds (Yamamoto et al., 2009).

Applications De Recherche Scientifique

Novel Synthetic Approaches

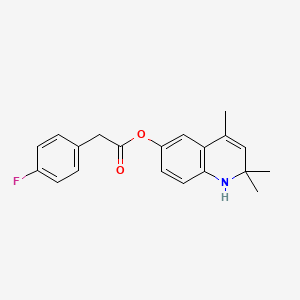

In synthetic chemistry, these compounds are valuable intermediates. For example, Arava et al. (2007) introduced a novel process for preparing 1,2-benzisoxazole-3-methanesulfonates, important intermediates for the preparation of zonisamide, an anticonvulsant drug (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007). Similarly, a modified Boekelheide rearrangement has been employed for the efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles, highlighting a versatile approach in the synthesis of complex heterocyclic structures (Arava, Gorentla, Siripalli, & Dubey, 2011).

Antimicrobial and Anticancer Properties

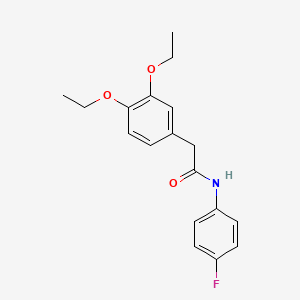

The compound's derivatives have shown promising biological activities. Premakumari et al. (2014) synthesized a new class of amido sulfonamido methane linked bis heterocycles, exhibiting excellent antimicrobial activity and potent effects on lung, colon, and prostate cancer cell lines (Premakumari, Muralikrishna, Padmaja, Padmavathi, Park, Kim, & Reddy, 2014). Another study by Pawar et al. (2017) demonstrated that synthesized molecules with 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives exhibited in vitro antiproliferative activity against various cancer cell lines, with some compounds showing activity surpassing that of 5-fluorouracil, a known anticancer drug (Pawar, Sarkate, Karnik, Pansare, & Shinde, 2017).

Structural and Mechanistic Insights

Research on the structural aspects of related compounds offers valuable insights into their potential applications. Dey et al. (2015) focused on the structural study of nimesulide triazole derivatives, providing a detailed analysis of their supramolecular assembly, which can be crucial for understanding their interaction mechanisms and designing more effective derivatives (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-18(15,16)13-8-2-3-10-9(6-8)12-11-7-17-5-4-14(10)11/h2-3,6,13H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGRXIGCLSNXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)N3CCOCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)